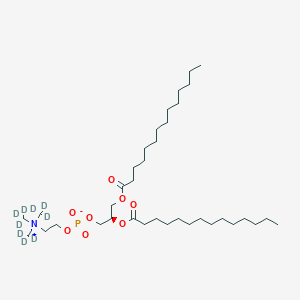
1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 is a synthetic phospholipid used in various scientific research applications. This compound is a deuterated form of 1,2-dimyristoyl-sn-glycero-3-phosphocholine, which means it contains deuterium atoms instead of hydrogen atoms. This modification is often used in studies involving nuclear magnetic resonance (NMR) spectroscopy to provide clearer and more detailed results.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 involves several steps. The starting materials typically include glycerol, myristic acid, and deuterated trimethylamine. The synthesis process involves the following steps:
Esterification: Glycerol is esterified with myristic acid to form 1,2-dimyristoyl-sn-glycerol.
Phosphorylation: The esterified product is then phosphorylated using a suitable phosphorylating agent to form 1,2-dimyristoyl-sn-glycero-3-phosphate.
Quaternization: The final step involves the quaternization of the phosphate group with deuterated trimethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphocholine derivatives.
Reduction: Reduction reactions can convert the compound into different phospholipid forms.
Substitution: The compound can undergo substitution reactions where the trimethyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various phosphocholine derivatives, which are used in different research applications.
科学研究应用
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 has several scientific research applications:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of phospholipids.
Biology: Employed in studies of cell membranes and lipid bilayers.
Medicine: Investigated for its potential in drug delivery systems and neurotherapy.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems.
作用机制
The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 involves its incorporation into lipid bilayers and cell membranes. The deuterated trimethyl group enhances its stability and interaction with other molecules. This compound can modulate membrane fluidity and permeability, making it useful in drug delivery and neurotherapy applications.
相似化合物的比较
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form of the compound.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid with an ethanolamine head group.
1,2-Dimyristoyl-sn-glycero-3-phosphoserine: Another phospholipid with a serine head group.
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 is unique due to its deuterated trimethyl group, which provides enhanced stability and clearer NMR spectroscopy results. This makes it particularly valuable in research applications where detailed structural information is required.
属性
分子式 |
C36H72NO8P |
|---|---|
分子量 |
687.0 g/mol |
IUPAC 名称 |
[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i3D3,4D3,5D3 |
InChI 键 |
CITHEXJVPOWHKC-LNEGZTHBSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942426.png)
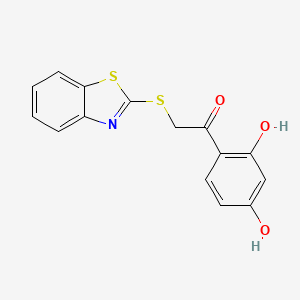
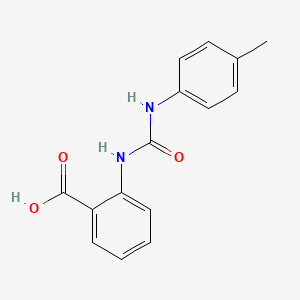
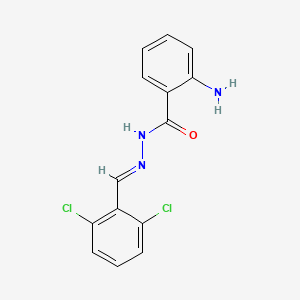
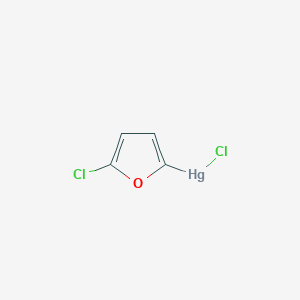
![11-(4-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11942458.png)
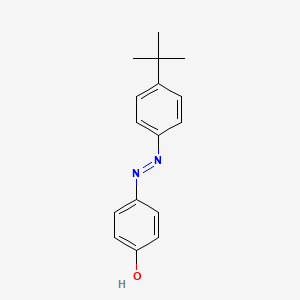
![2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B11942465.png)

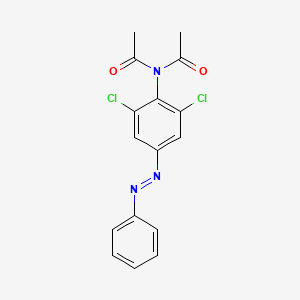

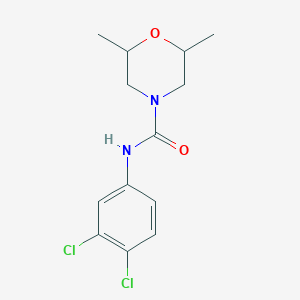
![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)
